1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
Preparation Methods
The synthesis of 1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The presence of multiple functional groups allows for addition reactions, particularly with electrophiles and nucleophiles. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. .
Scientific Research Applications
1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves interactions with molecular targets such as enzymes and receptors. The bromomethyl and trifluoromethylthio groups can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
- 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one
- 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)ethanone These compounds share similar structural features but differ in the position and nature of the functional groups, leading to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C11H9BrClF3OS |
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Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-6-7-1-2-10(18-11(14,15)16)8(5-7)9(17)3-4-13/h1-2,5H,3-4,6H2 |
InChI Key |
NAZGWSXCDSPFFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)CCCl)SC(F)(F)F |
Origin of Product |
United States |
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